5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 104253-34-1
VCID: VC0021651
InChI: InChI=1S/C3H10N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h2-3,5-7H,1H3,(H2,4,8,9)
SMILES: CNC1NNC(S1)S(=O)(=O)N
Molecular Formula: C3H10N4O2S2
Molecular Weight: 198.259

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide

CAS No.: 104253-34-1

Cat. No.: VC0021651

Molecular Formula: C3H10N4O2S2

Molecular Weight: 198.259

* For research use only. Not for human or veterinary use.

5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide - 104253-34-1

Specification

CAS No. 104253-34-1
Molecular Formula C3H10N4O2S2
Molecular Weight 198.259
IUPAC Name 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide
Standard InChI InChI=1S/C3H10N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h2-3,5-7H,1H3,(H2,4,8,9)
Standard InChI Key DCTBCYCSLBOHRF-UHFFFAOYSA-N
SMILES CNC1NNC(S1)S(=O)(=O)N

Introduction

Structural Characteristics and Chemical Properties

Chemical Structure and Nomenclature

5-(Methylamino)-1,3,4-thiadiazolidine-2-sulfonamide belongs to the family of five-membered heterocyclic sulfonamides. The compound features a non-aromatic thiadiazolidine ring (containing nitrogen, sulfur, and carbon) with a methylamino substituent at position 5 and a sulfonamide group at position 2. It is structurally related to the more extensively documented 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide, which differs by having an aromatic thiadiazole core rather than the reduced thiadiazolidine ring .

Physical and Chemical Properties

While specific data for 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide is limited in the literature, we can estimate some properties based on its structural features and similar compounds. The sulfonamide group contributes to the compound's acidic character, which influences its solubility profile and potential for hydrogen bonding. The methylamino group at position 5 likely influences the electron distribution across the ring system, affecting its reactivity and interaction with biological targets.

The expected molecular formula would be C3H8N4O2S2, with a slightly higher molecular weight than its thiadiazole counterpart (C3H6N4O2S2, MW 194.2 g/mol) due to the additional hydrogen atoms in the reduced ring .

Comparative Analysis with Related Compounds

Structural Comparison with Thiadiazole Analogs

To better understand the properties of 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide, a comparison with its closely related thiadiazole analog provides valuable insights. The primary structural difference lies in the saturation of the heterocyclic ring, which significantly affects the compound's planarity, electron distribution, and hydrogen-bonding capabilities.

Table 1: Structural Comparison of Thiadiazolidine and Thiadiazole Derivatives

Feature5-(Methylamino)-1,3,4-thiadiazolidine-2-sulfonamide5-(Methylamino)-1,3,4-thiadiazole-2-sulfonamide
Ring SystemNon-aromatic, reducedAromatic
PlanarityLess planar, more flexiblePlanar, rigid
Electron DistributionLocalizedDelocalized
Hydrogen BondingDifferent pattern due to sp³ hybridizationPattern influenced by aromatic character
CAS NumberNot widely documented67341-55-3
Molecular FormulaExpected: C3H8N4O2S2C3H6N4O2S2

Comparative Medicinal Chemistry Implications

Five-membered heterocyclic sulfonamides generally show higher inhibitory potency against carbonic anhydrase isozymes compared to six-membered ring analogs, as demonstrated by research dating back to 1945 . The reduced form of the thiadiazole ring in 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide likely alters its binding characteristics with target enzymes, potentially affecting its selectivity and potency profiles.

Medicinal Applications and Current Research

Structure-Based Drug Design Implications

Crystal structure studies of similar heterocyclic sulfonamides bound to carbonic anhydrase II have revealed important binding interactions that could guide the design of optimized derivatives. For example, hydrophobic interactions with residues Val121, Phe131, Val135, Leu198, Thr200, and Pro202 have been observed to influence binding orientation . The reduced thiadiazolidine ring in our compound of interest would alter these interactions, potentially offering unique selectivity profiles.

Comparative Analysis with Established Carbonic Anhydrase Inhibitors

Comparison with Clinical Agents

Several thiadiazole/thiadiazoline-based sulfonamides are clinically used as carbonic anhydrase inhibitors, including acetazolamide and metazolamide . A comparison between these established agents and 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide highlights potential advantages and limitations.

Table 2: Comparison with Established Carbonic Anhydrase Inhibitors

FeatureAcetazolamideMetazolamide5-(Methylamino)-1,3,4-thiadiazolidine-2-sulfonamide
Ring System1,3,4-thiadiazole1,3,4-thiadiazole1,3,4-thiadiazolidine
Key SubstituentsAcetamido groupMethylacetamido groupMethylamino group
Clinical UseGlaucoma, epilepsy, altitude sicknessGlaucomaInvestigational
Isoform SelectivityLimitedLimitedPotentially enhanced due to ring modification
Ring FlexibilityRigid (aromatic)Rigid (aromatic)More flexible (non-aromatic)

Selectivity Considerations

The development of isoform-selective carbonic anhydrase inhibitors remains a significant challenge in medicinal chemistry. The reduced thiadiazolidine ring in 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide might offer unique opportunities for enhancing selectivity through:

  • Altered ring conformation affecting binding orientation

  • Modified hydrogen bonding patterns

  • Different hydrophobic interactions with the enzyme active site

Research on thiophene-linked derivatives has shown that small structural modifications can significantly impact selectivity patterns across different carbonic anhydrase isoforms . Similar principles would likely apply to our compound of interest.

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